

Comparative Analysis of the Spectral Properties of 7-Bromo-5-nitroindoline Derivatives

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Compound of Interest

Compound Name: 7-Bromo-5-nitroindoline

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This guide provides a comprehensive comparative analysis of the spectral properties of **7-Bromo-5-nitroindoline** derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties.^[1] The strategic placement of a bromine atom and a nitro group on the indoline scaffold significantly influences their spectral characteristics, making them valuable as building blocks for novel pharmaceuticals and as functional moieties in fluorescent probes.^{[1][2]} This document summarizes key spectral data (UV-Vis, Fluorescence, NMR, and Mass Spectrometry) to facilitate comparison with alternative compounds and provides detailed experimental protocols for their synthesis and characterization.

Data Presentation

The following tables summarize the quantitative spectral data for representative **7-Bromo-5-nitroindoline** derivatives and related compounds to illustrate the impact of substitution on their spectral properties.

Table 1: UV-Vis Absorption Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference(s)
5-Bromo-7-nitroindoline	-	Est. 340-360	-	Inferred
5-Bromo-7-nitroindoline-(S-ethyl)-thiocarbamate	$\text{CH}_3\text{CN}/\text{H}_2\text{O}$ (4:1)	359	Not Provided	[3]
5-Nitroindole	2-Propanol	322	~10,000	[4]
7-Nitroindole	2-Propanol	370	~5,000	[4]
5-Bromoindole	Ethanol	275, 282, 290	Not Provided	[5]

Note: Data for the parent 5-Bromo-7-nitroindoline is estimated based on trends observed in related substituted indoles, where electron-withdrawing groups typically induce a bathochromic (red) shift in the absorption maximum.[5][6]

Table 2: Fluorescence Spectroscopy Data

Compound	Solvent	Excitation λ (nm)	Emission λ (nm)	Quantum Yield (Φ)	Reference(s)
7-Bromo-5-nitroindoline Derivatives	Various	Not Reported	Not Reported	Likely very low	[6]
4-Nitroindole	Ethanol	~360	~550	~0.001	[6]
5-Hydroxyindole	Cyclohexane	300	325	Not Provided	[7]
5-Bromoindole	Cyclohexane	290	310, 320	Not Provided	[5]

Note: Nitro-substituted indoles are generally characterized by very low fluorescence quantum yields due to efficient non-radiative decay pathways.[6] While specific data for **7-Bromo-5-nitroindoline** derivatives is scarce, a similar trend of quenched fluorescence is expected.

Table 3: ^1H and ^{13}C NMR Spectroscopic Data for a Representative Derivative (5-Nitroindole-3-carboxaldehyde)

^1H NMR (600 MHz, CDCl_3)	^{13}C NMR (151 MHz, CDCl_3)
Chemical Shift (δ) ppm	Assignment
9.64 (s, 1H)	-CHO
8.69 (d, $J=7.8$ Hz, 1H)	Aromatic H
7.73 (m, 2H)	Aromatic H
7.18 (d, $J=6$ Hz, 1H)	Aromatic H
2.50–2.62 (br, 1H)	NH

Reference:[8] Note: This table provides data for a related 5-nitroindole derivative to illustrate the expected chemical shifts. The presence of a bromine atom at the 7-position in **7-Bromo-5-nitroindoline** would further influence the chemical shifts of the aromatic protons and carbons.

Table 4: Mass Spectrometry Fragmentation Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Neutral Losses	Reference(s)
7-Bromo-5-nitroindoline	ESI/EI	Expected: 242/244 ($^{19}\text{Br}/^{81}\text{Br}$ isotopes)	$[\text{M}-\text{NO}_2]^+$, $[\text{M}-\text{NO}]^+$, $[\text{M}-\text{Br}]^+$	[4][9][10]
3-Nitroindole	ToF-AMS	162	132 ($[\text{M}-\text{NO}]^+$), 116 ($[\text{M}-\text{NO}_2]^+$)	[4]
5-Bromoindole	EI	196/198	117 ($[\text{M}-\text{Br}]^+$), 90 ($[\text{M}-\text{Br}-\text{HCN}]^+$)	[9]

Note: The mass spectrum of **7-Bromo-5-nitroindoline** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).^[10] Fragmentation will likely involve the loss of the nitro group (as NO or NO₂) and the bromine atom.^{[4][9]}

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of **7-Bromo-5-nitroindoline** derivatives, compiled from established methodologies for related compounds.

Synthesis of 7-Bromo-5-nitroindoline

This protocol is an adaptation of indirect nitration methods, which are often preferred for indoles to avoid unwanted side reactions.^[11]

- Protection and Reduction of 7-Bromoindole:
 - 7-Bromoindole is first protected at the nitrogen, for example, by acetylation with acetic anhydride.
 - The protected 7-bromoindole is then reduced to the corresponding indoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.
- Nitration:
 - The protected 7-bromoindoline is dissolved in a suitable solvent like sulfuric acid or acetic anhydride.
 - A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) is added dropwise at a controlled temperature (typically 0-10 °C).^[11]
 - The reaction is carefully monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Deprotection and Aromatization:
 - The reaction mixture is quenched with ice water, and the nitrated product is extracted.

- The protecting group is removed under appropriate conditions (e.g., hydrolysis for an acetyl group).
- The indoline is re-aromatized to the indole by oxidation, for instance, with a mild oxidizing agent like manganese dioxide (MnO_2) or DDQ.
- Purification:
 - The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

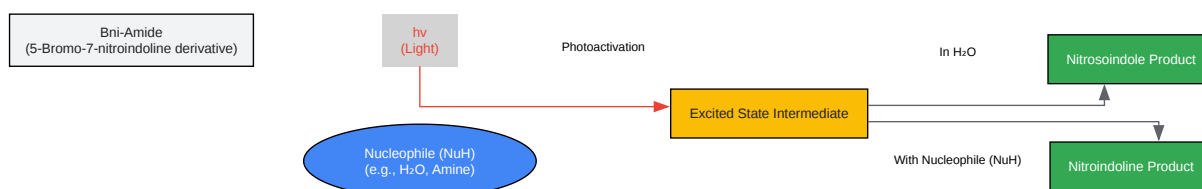
Spectral Analysis

- UV-Vis Spectroscopy:
 - Absorption spectra are recorded on a UV-Vis spectrophotometer.
 - Samples are prepared by dissolving the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette.[4]
 - Spectra are typically scanned from 200 to 600 nm.
- Fluorescence Spectroscopy:
 - Emission and excitation spectra are recorded on a spectrofluorometer.
 - Samples are prepared in a suitable solvent in a fluorescence cuvette.
 - The excitation wavelength is set at or near the absorption maximum (λ_{max}), and the emission spectrum is scanned over a longer wavelength range.
- NMR Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 600 MHz).
 - Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.[8]
- Mass Spectrometry:

- Mass spectra are obtained using a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).
- The sample is introduced directly or via a chromatographic system (e.g., GC-MS or LC-MS).

Mandatory Visualization

The following diagram illustrates the photoactivation pathway of a 5-bromo-7-nitroindoline (Bni)-amide, a process relevant to the application of these derivatives as photocleavable protecting groups.^{[2][12]}



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